2-bromo-4,5-dichloro-N-(4-hydroxyphenyl)benzenesulfonamide
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Overview
Description
2-bromo-4,5-dichloro-N-(4-hydroxyphenyl)benzenesulfonamide is a complex organic compound with the molecular formula C12H8BrCl2NO3S and a molecular weight of 397.06 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-4,5-dichloro-N-(4-hydroxyphenyl)benzenesulfonamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules like this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-bromo-4,5-dichloro-N-(4-hydroxyphenyl)benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The sulfonamide group can participate in redox reactions, leading to the formation of different oxidation states.
Coupling Reactions: The compound can be used in coupling reactions, such as the Suzuki–Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions to facilitate the formation of carbon-carbon bonds.
Bases: Such as potassium hydroxide or sodium carbonate, used to deprotonate the reactants and promote the reaction.
Solvents: Common solvents include tetrahydrofuran (THF) and dimethylformamide (DMF), which provide a suitable medium for the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while coupling reactions can produce larger, more complex molecules.
Scientific Research Applications
2-bromo-4,5-dichloro-N-(4-hydroxyphenyl)benzenesulfonamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-bromo-4,5-dichloro-N-(4-hydroxyphenyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The presence of bromine, chlorine, and sulfonamide groups allows the compound to interact with various enzymes and receptors, potentially inhibiting their activity or altering their function. These interactions can lead to changes in cellular processes and biological outcomes.
Comparison with Similar Compounds
Similar Compounds
5-bromo-2,4-dichloropyrimidine: A halogenated pyrimidine used as an intermediate in organic synthesis.
2,4-dichloro-5-bromopyrimidine: Another halogenated compound with similar structural features and applications.
Uniqueness
2-bromo-4,5-dichloro-N-(4-hydroxyphenyl)benzenesulfonamide is unique due to the combination of its functional groups, which confer distinct chemical properties and potential applications. The presence of both bromine and chlorine atoms, along with the sulfonamide group, allows for diverse chemical reactivity and interactions with biological targets.
Properties
IUPAC Name |
2-bromo-4,5-dichloro-N-(4-hydroxyphenyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrCl2NO3S/c13-9-5-10(14)11(15)6-12(9)20(18,19)16-7-1-3-8(17)4-2-7/h1-6,16-17H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZLZSDVMODWGAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NS(=O)(=O)C2=CC(=C(C=C2Br)Cl)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrCl2NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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